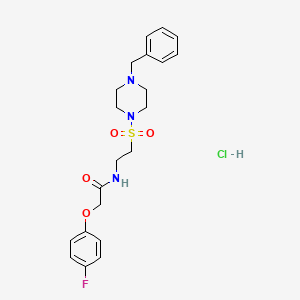

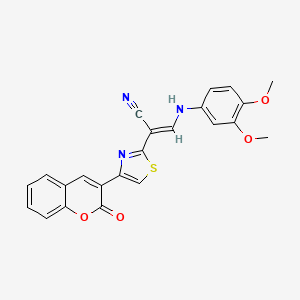

![molecular formula C15H19N3O5S B3009872 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-39-9](/img/structure/B3009872.png)

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative within the class of spirooxazolidine-2,4-diones and triazaspirodecane diones. These compounds are of significant interest due to their biological activities, particularly as cholinergic agents and potential myelostimulators. The spirooxazolidine-2,4-diones are related to the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, which has been studied for its antiamnesic effects and potential as an antidementia drug . On the other hand, 1,3,8-triazaspiro[4.5]decane-2,4-diones have been evaluated for their myelostimulating activity, which is crucial in the context of bone marrow hematopoiesis and could be beneficial in treating myelodepressive syndromes .

Synthesis Analysis

The synthesis of spirooxazolidine-2,4-dione derivatives involves the use of the Strecker reaction, which is a multicomponent reaction that allows the formation of the spiro-connected N-alkoxyalkylpiperidine hydantoins from cyanohydrin and ammonium carbonate . This method provides a pathway to create a variety of derivatives with potential biological activities. The synthesis process is critical as it impacts the yield, purity, and pharmacological properties of the final compounds.

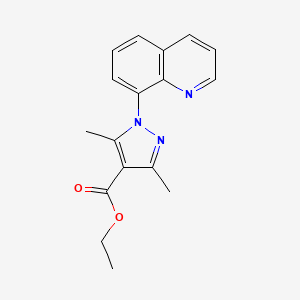

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a spiro skeleton, which is a bicyclic system where a quaternary carbon atom is shared between two rings. In the case of 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, the spiro skeleton includes an 8-azaspiro[4.5]decane framework. The structural requirements for muscarinic activity in this series are strict, and the presence of the spiro skeleton is a key feature for designing new muscarinic agonists .

Chemical Reactions Analysis

The chemical reactions involving these spiro derivatives are primarily centered around their interaction with biological targets. For instance, some spirooxazolidine-2,4-diones exhibit affinity for cortical M1 receptors and can reverse scopolamine-induced impairment of mouse passive avoidance tasks, indicating their potential as muscarinic agonists . The specific interactions and the consequent biological responses are determined by the precise molecular structure of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are essential for their biological efficacy and pharmacokinetics. For example, the antiamnesic dose of certain derivatives is significantly lower than the doses inducing other effects like hypothermia and salivation, which suggests a favorable selectivity profile for therapeutic use . The properties of these compounds are directly influenced by their molecular structure, and understanding these properties is crucial for the development of new drugs.

Aplicaciones Científicas De Investigación

Antimicrobial and Detoxification Applications

A novel N-halamine precursor, closely related to the chemical structure of interest, has been synthesized and applied to cotton fabrics for antimicrobial and detoxification purposes. The modified cotton fabrics demonstrated significant biocidal activity against both Staphylococcus aureus and Escherichia coli O157:H7, and were effective in detoxifying simulants of chemical warfare agents (Ren et al., 2009).

Hypoglycemic Activity

Compounds synthesized from spiroimidazolidine-2,4-diones, akin to the core structure of 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, have shown promising hypoglycemic activity in vivo. These compounds have been effective in reducing blood glucose levels in albino rats, highlighting their potential in diabetes research and therapy (Iqbal et al., 2012).

Mecanismo De Acción

Propiedades

IUPAC Name |

8-(2-methoxy-5-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-10-3-4-11(23-2)12(9-10)24(21,22)18-7-5-15(6-8-18)13(19)16-14(20)17-15/h3-4,9H,5-8H2,1-2H3,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBXNAPXHZPGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

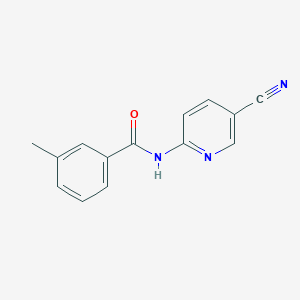

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3009789.png)

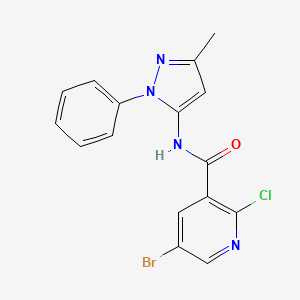

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)

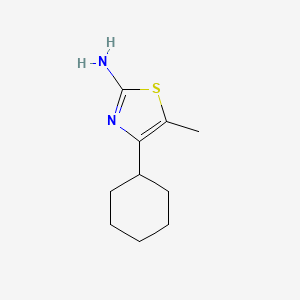

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)